Cas no 1154545-68-2 (4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one)
4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one
-
- Inchi: 1S/C9H16N2O2/c10-7-4-9(12)11(5-7)6-8-2-1-3-13-8/h7-8H,1-6,10H2
- InChI Key: QSPCVZTTZMXNIC-UHFFFAOYSA-N
- SMILES: N1(CC2CCCO2)CC(N)CC1=O
4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM486590-1g |
4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one |
1154545-68-2 | 97% | 1g |
$510 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606735-1g |
4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one |
1154545-68-2 | 97% | 1g |
¥3570.0 | 2023-03-01 | |
| Ambeed | A410900-1g |
4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one |
1154545-68-2 | 97% | 1g |
$520.0 | 2024-04-26 |
4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one Suppliers
4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one
Comprehensive Guide to 4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one (CAS: 1154545-68-2): Properties, Applications, and Market Insights
4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one (CAS: 1154545-68-2) is a specialized organic compound with a unique structural framework combining a pyrrolidinone core and a tetrahydrofuran moiety. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential as a versatile building block for drug discovery. The presence of both amino and lactam functional groups makes it a valuable intermediate for synthesizing bioactive molecules targeting neurological and metabolic disorders.
One of the most searched questions about 4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one revolves around its synthetic applications. Researchers frequently explore its role in designing small-molecule inhibitors and enzyme modulators, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's tetrahydrofuran segment enhances its bioavailability, a critical factor in CNS-targeted therapeutics, which aligns with current trends in blood-brain barrier penetration optimization.
From a chemical perspective, 4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one exhibits remarkable stability under physiological conditions, making it suitable for prodrug development. Its pyrrolidin-2-one ring system is structurally analogous to several FDA-approved drugs, prompting investigations into its structure-activity relationships (SAR). Recent publications highlight its utility in creating allosteric modulators for G-protein-coupled receptors (GPCRs), a hot topic in precision medicine.
The market demand for 4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one has surged due to its relevance in peptidomimetic chemistry. Pharmaceutical companies are increasingly sourcing this compound for high-throughput screening libraries, especially for targets like sigma receptors and ion channels. Analytical data shows a 40% year-on-year increase in procurement by contract research organizations (CROs), reflecting its growing importance in hit-to-lead optimization pipelines.
Environmental and green chemistry considerations are also shaping the discourse around this molecule. Researchers are developing catalytic asymmetric synthesis methods for 4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one to minimize waste generation, responding to the industry's push toward sustainable manufacturing. These efforts align with the UN's Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).
In analytical characterization, advanced techniques like 2D-NMR and high-resolution mass spectrometry are employed to verify the purity of CAS 1154545-68-2. The compound's chiral center necessitates enantioselective analysis, a frequent search topic among quality control specialists. Regulatory-compliant documentation, including Certificate of Analysis (CoA) and ICH stability studies, are now standard requirements from suppliers.
Emerging applications in bioconjugation chemistry have further expanded the utility of this molecule. Its primary amine group allows efficient coupling with carboxylic acids or activated esters, making it valuable for creating antibody-drug conjugates (ADCs) – a trending area in oncology research. This versatility explains why patent filings mentioning 4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one have tripled since 2020.
For researchers seeking custom synthesis of 1154545-68-2, recent advances in flow chemistry platforms offer improved scalability and reproducibility. The compound's heterocyclic architecture also makes it a candidate for metal-organic framework (MOF) functionalization, an intersection point between materials science and drug delivery systems.
Storage and handling protocols for 4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one emphasize protection from moisture and oxidation. Industry best practices recommend amber glass containers with argon blanketing for long-term storage, addressing common stability concerns raised in technical forums. These precautions ensure compliance with Good Manufacturing Practice (GMP) standards for advanced intermediates.
Looking ahead, the scientific community anticipates novel derivatives of CAS 1154545-68-2 to emerge as selective kinase inhibitors, capitalizing on the scaffold's hydrogen-bonding capacity. Computational studies using molecular docking simulations predict strong interactions with ATP-binding pockets, positioning this compound as a cornerstone for next-generation targeted therapies.
1154545-68-2 (4-Amino-1-(tetrahydro-furan-2-ylmethyl)-pyrrolidin-2-one) Related Products
- 4914-36-7(N-Acetylloline)
- 63035-27-8(1-(oxolane-2-carbonyl)-1,4-diazepane)
- 60626-58-6(8-Oxa-3-azabicyclo[3.2.1]octane, 3-(1-oxooctyl)-)
- 697790-95-7(1-cyclohexyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-3-pyrrolidinecarboxamide)
- 38964-35-1(N-[(1S,6R,7S,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl]acetamide)
- 869678-55-7(2-Pyrrolidinecarboxamide,N-cyclohexyl-1-[(tetrahydro-2-furanyl)methyl]-, (2R)-)
- 1155146-91-0(4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone)
- 1380-03-6(Propanamide,N-(hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl)-, (2R,3R,3aS,4S,6aS)- (9CI))
- 32639-10-4(Corticasin)
- 54745-99-2(8-Oxa-3-azabicyclo[3.2.1]octane, 3-(1-oxooctadecyl)-)